molecular formula C11H9BrF3NO B1529419 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1412417-17-4

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B1529419
M. Wt: 308.09 g/mol
InChI Key: JZGPSOHIBDAEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a compound that contains a trifluoromethyl group . It is used in the pharmaceutical industry for testing .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . In one method, 1-(3-(trifluoromethyl)phenyl)ethanone, bromine, sodium bromide, and carbon tetrachloride are added to a flask equipped with a gas absorption device, a reflux condenser, and a thermometer . The mixture is stirred and heated to reflux, and then sulfuric acid is slowly added .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 308.1 . More detailed properties are not available in the literature.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research on related bromo- and trifluoromethyl-substituted compounds demonstrates their utility as intermediates in the synthesis of biologically active molecules. For instance, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an important intermediate for synthesizing compounds with potential biological activities (Wang et al., 2016). This suggests that 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one could similarly serve as a key intermediate in the synthesis of novel therapeutic agents.

Photophysical Property Studies

Compounds containing pyrrole and bromo groups have been studied for their photophysical properties. For example, a study on bromo rhenium(I) carbonyl complexes with pyrrole moieties revealed insights into the effect of pyrrole on the photophysical properties of these complexes (Si et al., 2009). This kind of research is vital for the development of materials with specific optical properties, suggesting potential applications in materials science and photonic devices.

Spectroscopic and Theoretical Studies

The spectroscopic and theoretical analysis of compounds with bromo and trifluoromethyl groups, such as 5-Bromo-2-(trifluoromethyl)pyridine, provides critical information on their molecular structure and properties (Vural & Kara, 2017). These studies are foundational for understanding the reactivity and interaction of such compounds in various chemical contexts, paving the way for their application in catalysis, materials science, and drug development.

Application as Catalysts

Research on related compounds has demonstrated their potential application as catalysts in chemical reactions. For instance, a study on a tetra-nuclear macrocyclic Zn(II) complex derived from a related compound showed its efficacy as a catalyst in oxidation reactions (Wang et al., 2021). This suggests that 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one could also find applications in catalysis, potentially enhancing the efficiency of chemical processes.

properties

IUPAC Name

3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGPSOHIBDAEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 3
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 4
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.